Cyprodine

Catalog No.
S11242861
CAS No.
M.F
C67H97CoN14O17PS
M. Wt
1492.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cyprodine

Product Name

Cyprodine

IUPAC Name

2-acetamido-3-sulfanylpropanoic acid;cobalt(2+);3-[2,7,18-tris(2-amino-2-oxoethyl)-3-(3-amino-3-oxopropyl)-17-[3-[2-[[5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]oxy-hydroxyphosphoryl]oxypropylamino]-3-oxopropyl]-13-(3-imino-3-oxidopropyl)-1,2,5,7,12,12,15,17-octamethyl-3,8,13,18,19,22-hexahydrocorrin-8-yl]propanimidate

Molecular Formula

C67H97CoN14O17PS

Molecular Weight

1492.5 g/mol

InChI

InChI=1S/C62H90N13O14P.C5H9NO3S.Co/c1-29-20-39-40(21-30(29)2)75(28-70-39)57-52(84)53(41(27-76)87-57)89-90(85,86)88-31(3)26-69-49(83)18-19-59(8)37(22-46(66)80)56-62(11)61(10,25-48(68)82)36(14-17-45(65)79)51(74-62)33(5)55-60(9,24-47(67)81)34(12-15-43(63)77)38(71-55)23-42-58(6,7)35(13-16-44(64)78)50(72-42)32(4)54(59)73-56;1-3(7)6-4(2-10)5(8)9;/h20-21,23,28,31,34-37,41,52-53,56-57,71,76,84H,12-19,22,24-27H2,1-11H3,(H2,63,77)(H2,64,78)(H2,65,79)(H2,66,80)(H2,67,81)(H2,68,82)(H,69,83)(H,85,86);4,10H,2H2,1H3,(H,6,7)(H,8,9);/q;;+2/p-2

InChI Key

BZLYFDSDKLBOFC-UHFFFAOYSA-L

Canonical SMILES

CC1=CC2=C(C=C1C)N(C=N2)C3C(C(C(O3)CO)OP(=O)(O)OC(C)CNC(=O)CCC4(C(C5C6(C(C(C(=N6)C(=C7C(C(C(=CC8=NC(=C(C4=N5)C)C(C8(C)C)CCC(=N)[O-])N7)CCC(=N)[O-])(C)CC(=O)N)C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.CC(=O)NC(CS)C(=O)O.[Co+2]

Cyprodine, also known as cyproheptadine, is an antihistamine with antiserotonergic properties, primarily used to alleviate allergic symptoms such as sneezing, itching, and runny nose. It is classified as a dibenzocycloheptene and works by blocking the action of histamine and serotonin in the body. This compound is often prescribed for various conditions, including allergic reactions, appetite stimulation, and migraine relief. Cyprodine is available in both tablet and syrup forms and is commonly marketed under the brand name Periactin .

Primarily related to its mechanism of action. As an antagonist of histamine and serotonin receptors, it competes with these natural substances for binding sites. This interaction prevents the physiological effects associated with histamine release during allergic reactions and modulates serotonin's effects on appetite and mood . The compound can also undergo metabolic transformations in the liver, leading to various metabolites that are excreted through urine and feces .

Cyprodine exhibits significant biological activity through its dual action as a serotonin and histamine antagonist. Its antihistaminic properties help relieve symptoms of allergic rhinitis, urticaria (hives), and other allergic conditions by blocking histamine receptors. Additionally, its antiserotonergic effects are particularly useful in stimulating appetite, making it beneficial for patients with failure to thrive or those undergoing treatments that suppress appetite . Clinical studies have shown that cyprodine can lead to weight gain in children diagnosed with growth issues when administered over extended periods .

The synthesis of cyprodine typically involves multi-step organic reactions starting from simpler precursors. One common method includes the condensation of 1-methylpiperidine with dibenzocycloheptene derivatives. This process may involve various steps such as alkylation, cyclization, and purification to yield the final product. Specific synthetic routes can vary based on desired purity levels and yields .

Cyprodine has several therapeutic applications:

  • Allergy Relief: Used to treat symptoms of hay fever, allergic conjunctivitis, and other allergic conditions.
  • Appetite Stimulation: Prescribed for individuals needing to increase body weight or improve nutritional intake.
  • Migraine Treatment: Sometimes utilized off-label for managing migraine headaches due to its sedative effects.
  • Motion Sickness: Effective in preventing nausea and vomiting associated with motion sickness .

Cyprodine interacts with several other medications due to its pharmacological properties. Notably, it may enhance the sedative effects of central nervous system depressants such as alcohol, benzodiazepines, and opioids. Additionally, it can interfere with allergy skin tests by blocking histamine responses, which may lead to false-negative results . Caution is advised when co-administering cyprodine with other antihistamines or medications that affect serotonin levels.

Cyprodine shares structural and functional similarities with several other compounds in the antihistamine class. Below is a comparison highlighting its uniqueness:

Compound NameStructure TypePrimary UseUnique Features
DiphenhydramineEthanolamine derivativeAllergy reliefStrong sedative effects; used in sleep aids
PromethazinePhenothiazine derivativeAllergy relief; antiemeticAdditional antiemetic properties
DoxylamineEthanolamine derivativeAllergy relief; sleep aidCommonly used in over-the-counter sleep aids
HydroxyzinePiperazine derivativeAnxiety relief; anti-allergyAnxiolytic properties; used preoperatively

Cyprodine's distinctiveness lies in its combined antihistaminic and antiserotonergic actions, making it particularly effective for appetite stimulation alongside allergy management . Unlike some other antihistamines that primarily target histamine receptors without significant serotonergic activity, cyprodine's dual mechanism provides a broader therapeutic scope.

Hydrogen Bond Acceptor Count

25

Hydrogen Bond Donor Count

14

Exact Mass

1491.594639 g/mol

Monoisotopic Mass

1491.594639 g/mol

Heavy Atom Count

101

Dates

Modify: 2024-08-08

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